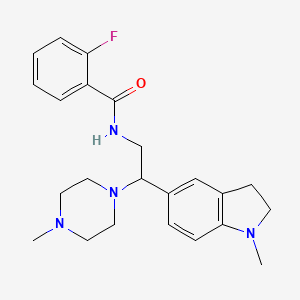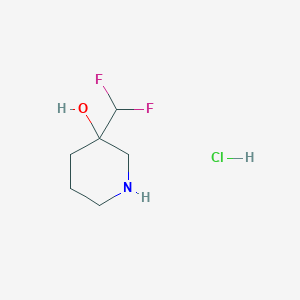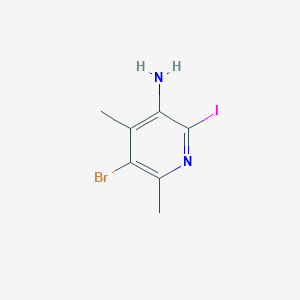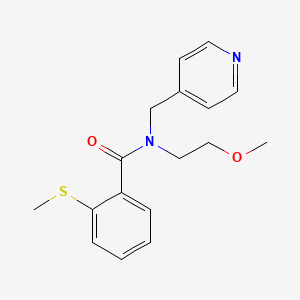![molecular formula C21H20N6O3 B3016604 1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251577-60-2](/img/structure/B3016604.png)
1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide" is a complex molecule that appears to be related to the chemical families of oxadiazoles and imidazoles. These families of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the provided papers. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Although the compound is not directly synthesized in the provided studies, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities such as the presence of a pyridyl group and the use of amide formation reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the structure of synthesized compounds in the realm of isoxazole and oxadiazole derivatives was identified by spectral data including 1H-NMR, 13C-NMR, IR, MS, and HRMS . These techniques are crucial for confirming the structure of complex molecules such as the one .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amides and the functionalization of pyrazole derivatives. The reaction between acid chloride and 2,3-diaminopyridine not only produced the expected carboxamide but also led to the formation of an imidazo[4,5-b]pyridine derivative under certain conditions . This indicates that the compound could also undergo various chemical reactions leading to the formation of different products depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided in the papers, the properties of similar compounds can be inferred. The compounds synthesized in the studies were characterized by their spectral data, which is indicative of their structural integrity and purity . The biological activity, such as antibacterial properties, was also evaluated for some of the synthesized derivatives , suggesting that the compound may also exhibit biological activities worth investigating.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and tested against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have shown antimycobacterial activity. Derivatives designed to improve lipophilicity and cellular permeability exhibited activities ranging from moderate to significantly potent compared to standard treatments (Gezginci et al., 1998).
Organic Light-Emitting Diodes (OLEDs) Performance
Research into pyridine- and oxadiazole-containing compounds has extended into the field of electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). These compounds have been used as hole-blocking materials to improve the efficiency and performance of OLED devices (Wang et al., 2001).
Synthesis and Structural Studies
The functionalization reactions involving carboxylic acids and their derivatives with diamines to produce compounds with potential biological activity have been explored. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Yıldırım et al., 2005).
Antioxidant Activity
Derivatives of the 1,2,4-oxadiazole ring system have also been investigated for their antioxidant properties. Compounds with specific substituents have shown promising antioxidant activity, highlighting their potential use in combating oxidative stress-related conditions (Tumosienė et al., 2019).
Antitumor Evaluation
The antitumor properties of 1,2,4-oxadiazole ligands and their metal complexes have been studied, revealing some compounds with impressive potency and tumor selectivity. This research suggests the potential of these compounds in developing new cancer treatments (Maftei, 2018).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13(2)18-25-21(30-26-18)16-5-4-10-22-19(16)27-11-17(23-12-27)20(28)24-14-6-8-15(29-3)9-7-14/h4-13H,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJVNXUYCHYCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)


![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)


